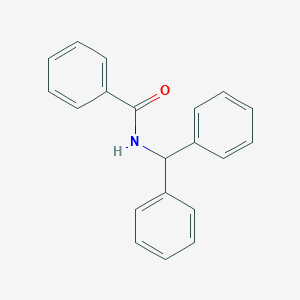

N-benzhydrylbenzamide

Description

Significance of N-Benzhydrylbenzamide within Amide Chemistry

Amides are fundamental functional groups in organic chemistry and are integral to the structure of many biologically important molecules, including proteins. libretexts.orgsavemyexams.comresearchgate.net The amide bond is known for its stability and is a common feature in numerous pharmaceutical compounds. researchgate.netasiaresearchnews.com this compound, as a secondary amide, is significant due to the presence of the bulky benzhydryl group. musechem.comsci-hub.se This group can influence the molecule's steric and electronic properties, which in turn can affect its reactivity and interactions with other molecules. musechem.com The introduction of the N-benzhydryl group can cause a twist in the molecular structure, which is a key area of study in computational chemistry. sci-hub.se

The synthesis of N-substituted amides is a crucial process in organic chemistry, and various methods have been developed to achieve this transformation efficiently. asiaresearchnews.comias.ac.in this compound serves as a model compound in the development and optimization of these synthetic methodologies. ias.ac.in

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1485-72-9 |

| Molecular Formula | C₂₀H₁₇NO |

| Molecular Weight | 287.362 g/mol |

| Appearance | White crystalline solid. ias.ac.inasianpubs.org |

| Melting Point | 167-168 °C. ias.ac.in |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695) and chloroform (B151607). asianpubs.org |

Note: This table is populated with data from cited research articles.

Historical Context of Benzamide (B126) Derivatives in Research

Benzamide and its derivatives have a long history in chemical research, serving as important intermediates in the synthesis of a wide range of compounds. They are recognized as valuable scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. researchgate.net Research into benzamide derivatives has led to the discovery of compounds with a variety of applications. researchgate.netjppres.comnih.gov

Historically, the synthesis of benzamides has been achieved through various routes, including the hydrolysis of aromatic nitriles and the reaction of carboxylic acids with amines. researchgate.net The development of new synthetic methods remains an active area of research, aiming for greater efficiency and sustainability. ias.ac.in The study of benzamide derivatives has also been crucial in understanding structure-activity relationships, where modifications to the benzamide core lead to changes in biological or chemical properties. researchgate.netresearchgate.net

Current Research Trajectories and Academic Relevance of this compound

Current research on this compound is multifaceted, spanning organic synthesis, computational modeling, and potential applications in immunology.

One significant area of research involves its synthesis and characterization. Detailed synthetic procedures, such as the Schotten-Baumann reaction of 1,1-diphenylmethanamine with benzoyl chloride, have been documented. asianpubs.orgijpcbs.com Characterization is typically performed using techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure. asianpubs.org

Computationally, this compound has been the subject of design studies. For instance, it was designed as a small molecule mimetic of the CD40 ligand (CD40L), a protein crucial for immune responses. asianpubs.orgjeb.co.in These computational studies use the three-dimensional structure of the target protein to design small molecules that can mimic its function. asianpubs.org Such research is at the forefront of drug discovery and design. msrcasc.edu.in

Further academic interest lies in its potential biological activity. Studies have explored this compound as a molecule that could potentially activate B-cell proliferation and immunoglobulin isotype switching by mimicking CD40L. ijpcbs.comjeb.co.inmsrcasc.edu.in This line of inquiry places this compound within the broader field of immunotherapy research. asianpubs.org Another study investigated the effect of this compound on the antigen processing capacity of dendritic cells. svce.ac.in

Table 2: Selected Research Findings on this compound

| Research Focus | Key Findings |

| Synthesis | Can be synthesized via the Schotten-Baumann reaction of 1,1-diphenylmethanamine and benzoyl chloride or a three-step process involving Gabriel synthesis. asianpubs.orgijpcbs.com |

| Characterization | Structure confirmed by FTIR and NMR spectroscopy, showing characteristic peaks for amide and phenyl groups. asianpubs.org |

| Computational Design | Designed as a small molecule mimetic of the CD40 ligand (CD40L) active site using computational techniques. asianpubs.org |

| Immunological Research | Investigated for its potential to activate B-cell proliferation and immunoglobulin isotype switching. ijpcbs.commsrcasc.edu.in |

Note: This table is populated with data from cited research articles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzhydrylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMNSMRPXCPPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276951 | |

| Record name | N-benzhydrylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-72-9 | |

| Record name | N-(DIPHENYLMETHYL)BENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzhydrylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZHYDRYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzhydrylbenzamide and Its Analogs

Classical Multi-Step Synthetic Pathways to N-Benzhydrylbenzamide

Traditional methods for synthesizing this compound typically involve a sequence of well-established organic reactions. These multi-step approaches, while effective, often require careful control of reaction conditions and purification of intermediates.

Gabriel Synthesis and Schotten-Baumann Benzoylation Sequence for this compound Formation

A classical and reliable route to this compound involves a three-step process that culminates in a Schotten-Baumann reaction. asianpubs.orgijpcbs.com This sequence begins with the synthesis of an amine precursor via the Gabriel synthesis, which is then acylated to yield the final product. asianpubs.orgijpcbs.com

N-Alkylation of Phthalimide (B116566): The synthesis initiates with the N-alkylation of phthalimide to produce N-diphenylmethyl phthalimide. asianpubs.orgijpcbs.com

Gabriel Synthesis: The intermediate, N-diphenylmethyl phthalimide, is then subjected to Gabriel synthesis to yield 1,1-diphenylmethanamine. asianpubs.orgijpcbs.com

Schotten-Baumann Benzoylation: In the final step, the 1,1-diphenylmethanamine undergoes Schotten-Baumann benzoylation to form this compound. asianpubs.orgijpcbs.com

The Schotten-Baumann reaction, named after German chemists Carl Schotten and Eugen Baumann, is a method to synthesize amides from amines and acyl chlorides. quora.combyjus.comtestbook.com This reaction is typically carried out in a two-phase system consisting of an aqueous base and an organic solvent. The base, often aqueous sodium hydroxide (B78521), serves to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the amine reactant. quora.combyjus.com

In the synthesis of this compound, 1,1-diphenylmethanamine is suspended in a 5% sodium hydroxide solution. asianpubs.org Benzoyl chloride is then added incrementally while shaking the mixture vigorously. asianpubs.org The reaction is complete when the characteristic odor of benzoyl chloride disappears, and the resulting solid this compound is then filtered and washed. asianpubs.org

N-Alkylation of Phthalimide as a Precursor Step in this compound Synthesis

The initial step in this classical pathway is the N-alkylation of phthalimide. asianpubs.orgijpcbs.com In a typical procedure, finely powdered anhydrous potassium carbonate and phthalimide are ground together. asianpubs.org This mixture is then treated with bromodiphenylmethane (B105614) and heated in an oil bath at 190°C under a reflux condenser for three hours. asianpubs.org This reaction yields N-diphenylmethyl phthalimide, which serves as the direct precursor for the subsequent Gabriel synthesis. asianpubs.org

The Gabriel synthesis itself is a robust method for transforming primary alkyl halides into primary amines. wikipedia.orgnumberanalytics.com It utilizes the phthalimide anion as a surrogate for an amino group. wikipedia.org In the context of this compound synthesis, the N-alkylated phthalimide derivative is cleaved to release the primary amine, 1,1-diphenylmethanamine. asianpubs.org This is often achieved by hydrazinolysis, where reaction with hydrazine (B178648) hydrate (B1144303) precipitates phthalhydrazide, leaving the desired primary amine in solution. asianpubs.orgwikipedia.org

Reaction Intermediates and Purification Techniques in Multi-Step Synthesis

Throughout the multi-step synthesis of this compound, the isolation and purification of intermediates are crucial for obtaining a high-purity final product.

Following the N-alkylation of phthalimide, the resulting N-diphenylmethyl phthalimide is purified by recrystallization from acetic acid. asianpubs.org The intermediate is dissolved in hot acetic acid, and upon cooling, clear crystals of the purified compound form. asianpubs.org

The subsequent Gabriel synthesis yields 1,1-diphenylmethanamine. The workup for this step involves separating the precipitated phthalyl hydrazide via suction filtration. The filtrate is then concentrated, and the liberated amine is extracted with ether, dried, and distilled to obtain the pure amine. ijpcbs.com

Finally, the crude this compound obtained from the Schotten-Baumann reaction is purified by recrystallization from hot ethanol (B145695). asianpubs.orgijpcbs.com The solid is dissolved in hot ethanol, filtered, and allowed to cool undisturbed, leading to the formation of clear crystals of the purified product. asianpubs.org

Contemporary Catalytic Approaches for this compound Construction

More recent synthetic strategies have focused on developing catalytic methods that offer increased efficiency, milder reaction conditions, and improved atom economy compared to classical routes.

Heterogeneous Catalysis via Ritter Reaction for this compound Synthesis

An efficient and environmentally friendly approach to N-substituted amides, including this compound, is the Ritter reaction catalyzed by a heterogeneous solid acid. ias.ac.in The Ritter reaction involves the addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an amide. organic-chemistry.orgmissouri.edu

In one reported method, aluminum hydrogen sulfate (B86663) [Al(HSO4)3] is used as a stable, cost-effective, and reusable solid acid catalyst. ias.ac.in The reaction of benzhydrol with a nitrile in refluxing nitromethane (B149229) provides the corresponding N-substituted amide in good to excellent yields. ias.ac.in For the synthesis of this compound, benzhydrol is reacted with benzonitrile (B105546) in the presence of the Al(HSO4)3 catalyst. ias.ac.in This method is highly selective and avoids the formation of by-products. ias.ac.in The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity. ias.ac.in

Another study demonstrates the use of formic acid as a medium for the Ritter reaction of benzhydrol with various nitriles to produce N-benzhydrylamides. organic-chemistry.org These mild conditions are particularly advantageous for preparing acrylamides and methacrylamides, as they prevent the polymerization of the nitrile. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Benzhydrol, Benzonitrile | Al(HSO4)3, Nitromethane, 100°C | This compound | 93% | ias.ac.in |

| Benzhydrol, Phenylacetonitrile | Al(HSO4)3, Nitromethane, 100°C | N-Benzhydryl-2-phenylacetamide | 98% | ias.ac.in |

| Benzhydrol, Benzonitrile | Formic Acid, Reflux | This compound | - | organic-chemistry.org |

Molecular Iodine-Catalyzed Amidation for C-N Bond Formation in this compound Derivatives

Molecular iodine has emerged as a mild and efficient catalyst for various organic transformations, including the formation of carbon-nitrogen (C-N) bonds. researchgate.net A highly efficient method for the amidation of secondary benzylic alcohols with carboxamides or sulfonamides has been developed using a catalytic amount of molecular iodine. researchgate.net

This reaction proceeds smoothly in acetonitrile (B52724), yielding the corresponding substituted amides in good to excellent yields. researchgate.net For instance, the reaction of diphenylmethanol (B121723) (benzhydrol) with benzamide (B126) in the presence of 2 mol% iodine in acetonitrile leads to the formation of this compound. researchgate.net The proposed mechanism suggests that iodine acts as a mild Lewis acid, likely proceeding through an SN1-type pathway. researchgate.net This metal-free and operationally simple method offers a greener alternative for the synthesis of this compound and its analogs. researchgate.net

| Alcohol | Amide/Sulfonamide | Catalyst | Product | Yield | Reference |

| Diphenylmethanol | Benzamide | I2 | This compound | - | researchgate.net |

| Diphenylmethanol | p-Toluene-sulfonamide | I2 | N-Benzhydryl-p-toluenesulfonamide | - | researchgate.net |

Palladium-Catalyzed Benzylic Arylation Routes to this compound

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nobelprize.orgrsc.org In the context of this compound synthesis, palladium-catalyzed benzylic C(sp³)–H carbonylation and arylation reactions are particularly relevant. rsc.org These reactions allow for the direct functionalization of C-H bonds, which is a more atom-economical approach compared to methods requiring pre-functionalized starting materials. nih.gov

A notable strategy involves the carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds. rsc.orgnih.gov This method utilizes a palladium catalyst, often in conjunction with a specific ligand, to couple a benzylic pronucleophile with an aryl bromide under a carbon monoxide atmosphere. nih.gov The Josiphos ligand family, for instance, has been identified as highly effective for this transformation, promoting selective carbonylative arylation over direct coupling. nih.gov The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck, Negishi, and Suzuki reactions, typically involves an oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetalation (in the case of Negishi and Suzuki reactions) and reductive elimination to yield the final product and regenerate the catalyst. nobelprize.org

Recent advancements have also demonstrated the palladium-catalyzed carbonylative arylation of azaarylmethylamines with aryl bromides, showcasing the potential to synthesize complex α-amino aryl-azaarylmethyl ketones. rsc.org Furthermore, palladium on carbon (Pd/C) has been utilized in various synthetic transformations, including Heck coupling reactions. mdpi.com

Nickel-Catalyzed alpha-Arylation of Benzamides, Including this compound

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. mdpi.comnih.gov Nickel catalysts are particularly effective in the α-arylation of amides, a key transformation for the synthesis of compounds like this compound. uzh.chchemrxiv.orgresearchgate.net These reactions often proceed via a dual catalytic system, combining a nickel catalyst with a photoredox catalyst. chemrxiv.orgresearchgate.netchemrxiv.org

This synergistic approach allows for the functionalization of non-directed C-H bonds in N-alkyl benzamides under mild conditions. chemrxiv.orgresearchgate.netchemrxiv.org For instance, a dual nickel/iridium catalytic system can be used to form tertiary stereocenters with good enantiomeric excess. chemrxiv.orgresearchgate.netchemrxiv.org The proposed mechanism often involves the generation of an α-amino radical, which then participates in the nickel-catalyzed cross-coupling cycle. beilstein-journals.org

Recent research has also focused on the asymmetric reductive hydroarylation of vinyl amides using chiral nickel catalysts to produce enantioenriched α-arylbenzamides. uzh.ch This method offers regioselective introduction of aryl groups to the internal position of the olefin. uzh.ch The development of nickel-catalyzed cross-electrophile coupling reactions has further expanded the scope of accessible molecular architectures. researchgate.netchemrxiv.org

Iridium Photocatalyst Applications in Benzamide Synthesis

Iridium-based photocatalysts have become indispensable tools in modern organic synthesis, enabling a wide range of transformations under visible light irradiation. mpg.debeilstein-journals.org These catalysts are particularly effective in photoredox catalysis, where they can initiate reactions through single-electron transfer (SET) processes upon excitation with light. mpg.dempg.de

In the context of benzamide synthesis, iridium photocatalysts are often employed in dual catalytic systems with nickel. chemrxiv.orgresearchgate.netbeilstein-journals.org This combination facilitates the C(sp³)–H functionalization of benzamides with alkyl or aryl halides under mild conditions. beilstein-journals.org The iridium photocatalyst, upon irradiation, can generate radical intermediates from the benzamide substrate, which then enter the nickel catalytic cycle to form the desired C-C bond. beilstein-journals.org

Iridium photocatalysts have also been used for the direct ortho-C–H amidation of benzamides with sulfonyl azides, providing a direct route to functionalized benzamides. nih.gov Furthermore, iridium catalysts supported on materials like titania have shown activity in the dehydrogenative synthesis of benzamides from benzamide and benzyl (B1604629) alcohol. researchgate.net The efficiency and selectivity of these photocatalytic reactions can often be tuned by adjusting the light source and reaction conditions. mpg.de

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.comresearchgate.net In the synthesis of this compound, several strategies align with these principles.

One key aspect is the use of catalytic methods, which are inherently greener than stoichiometric reactions as they reduce waste by being used in small amounts and being recyclable. The use of earth-abundant metal catalysts like nickel and iron is also a step towards more sustainable chemistry compared to precious metals like palladium. joac.inforsc.org

Solvent selection is another critical factor. The use of greener solvents, such as water, or minimizing solvent use altogether, is a key goal. researchgate.net Additionally, employing renewable starting materials, such as those derived from biomass, can significantly improve the environmental footprint of a synthesis. pjoes.com The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, which uses alcohols as substrates and produces only water and hydrogen as byproducts, is an excellent example of a green synthetic method. x-mol.com

Reaction Conditions and Yield Optimization Strategies for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

A traditional method for synthesizing this compound is the Schotten-Baumann reaction, which involves the benzoylation of 1,1-diphenylmethanamine. asianpubs.org This reaction is typically carried out in a biphasic system of an aqueous sodium hydroxide solution and an organic solvent, with vigorous shaking. asianpubs.org The yield of the final product using this method has been reported to be around 72%. asianpubs.org

In catalytic approaches, the choice of ligand can have a significant impact on the reaction outcome. For instance, in palladium-catalyzed α-arylation of nitriles, sterically crowded ligands like BINAP have been shown to provide higher yields and faster reaction times. organic-chemistry.org Similarly, in nickel-catalyzed reactions, the ligand can influence the stereoselectivity of the transformation. uzh.ch

Temperature and reaction time are also important variables to optimize. For example, in the Fe(III)-catalyzed N-alkylation of benzamide, refluxing in nitromethane for 12 hours was found to be the optimal condition. joac.info Lowering the temperature resulted in a decreased yield of the desired product. joac.info

The following interactive table summarizes various reported reaction conditions and yields for the synthesis of this compound and related structures.

Advanced Spectroscopic Characterization Methodologies for N Benzhydrylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationasianpubs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-benzhydrylbenzamide, providing precise information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of N-Benzhydrylbenzamideasianpubs.orgrsc.org

The ¹H NMR spectrum of this compound offers critical insights into its molecular structure by revealing the chemical shifts and coupling patterns of its protons. Analysis in a deuterated chloroform (B151607) (CDCl₃) solvent shows distinct signals corresponding to the different types of protons present in the molecule.

The amide proton (N-H) typically appears as a doublet due to coupling with the adjacent methine proton. In one study, this signal was observed as a doublet at a chemical shift (δ) of 6.72 ppm with a coupling constant (J) of 7.6 Hz. rsc.org Another report identifies the amide proton signals at 8.117 and 8.142 ppm. asianpubs.org The methine proton (CH) of the benzhydryl group also presents as a doublet, found at 6.48 ppm with a J value of 7.6 Hz. rsc.org

The aromatic protons of the two phenyl rings of the benzhydryl group and the single phenyl ring of the benzamide (B126) moiety resonate in the downfield region of the spectrum. These signals often appear as complex multiplets due to overlapping peaks. One analysis reports these aromatic protons in a multiplet ranging from 7.29 to 7.39 ppm, integrating to 10 protons for the benzhydryl group, and another multiplet from 7.44 to 7.85 ppm for the 5 protons of the benzoyl group. rsc.org Another source corroborates the presence of phenyl groups with signals at 7.254, 7.420, 7.481, 7.506, 7.596, 7.620, and 7.644 ppm. asianpubs.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Amide (N-H) | 8.117, 8.142 | Not Specified | Not Specified | asianpubs.org |

| Amide (N-H) | 6.72 | Doublet (d) | 7.6 | rsc.org |

| Methine (CH) | 6.48 | Doublet (d) | 7.6 | rsc.org |

| Aromatic (C₆H₅) | 7.254 - 7.644 | Multiplet (m) | Not Specified | asianpubs.org |

| Aromatic (C₆H₅) | 7.44 - 7.85 (Benzoyl) | Multiplet (m) | Not Specified | rsc.org |

| Aromatic (C₆H₅)₂ | 7.29 - 7.39 (Benzhydryl) | Multiplet (m) | Not Specified | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of N-Benzhydrylbenzamideasianpubs.orgrsc.org

The ¹³C NMR spectrum provides complementary information to the ¹H NMR by detailing the carbon framework of this compound. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, appearing significantly downfield. One study reports this peak at a chemical shift of 166.5 ppm. rsc.org

The carbon atoms of the aromatic rings appear in a characteristic range. The signals for these carbons have been reported at 140.7, 133.2, 130.8, 128.1, 127.9, 127.7, 127.0, and 126.6 ppm. rsc.org The methine carbon (CH) of the benzhydryl group is observed at 56.4 ppm. rsc.org The presence of aromatic carbons and a carbonyl group carbon has been confirmed by other research as well. asianpubs.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | 166.5 | rsc.org |

| Aromatic (C₆H₅) | 126.6 - 140.7 | rsc.org |

| Methine (CH) | 56.4 | rsc.org |

Advanced NMR Software and Data Interpretation for N-Benzhydrylbenzamideasianpubs.orgacdlabs.commestrelab.com

The interpretation of NMR data for molecules like this compound is greatly facilitated by advanced software packages. Programs such as Topspin 2.0 are used for acquiring and processing NMR spectra. asianpubs.org More comprehensive software suites like ACD/NMR Workbook Suite and Mnova NMR offer a full range of functionalities for advanced processing, analysis, and data management. acdlabs.commestrelab.com These tools allow for synchronized peak picking and assignment across corresponding 1D and 2D NMR spectra, which is crucial for resolving complex overlapping signals in the aromatic regions of this compound's spectra. acdlabs.com Such software can also aid in the verification of chemical structures and the quantification of components in a mixture. acdlabs.commestrelab.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in N-Benzhydrylbenzamideasianpubs.orgsemanticscholar.org

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A prominent feature is the N-H stretching vibration of the amide group, which is observed around 3396 cm⁻¹. asianpubs.org Another key absorption is the C=O stretching of the amide I band, which is strong and typically appears in the region of 1634-1640 cm⁻¹. semanticscholar.orgoup.com

The aromatic C-H stretching vibrations are seen at approximately 3029 cm⁻¹. asianpubs.org Aromatic ring vibrations (C=C stretching) are also present, with bands appearing at 1602 and 1488 cm⁻¹. asianpubs.org The stretching vibrations characteristic of benzene (B151609) derivatives are found at 871, 804, and 788 cm⁻¹. asianpubs.org Furthermore, alkyl C-H stretching is noted at 1452 cm⁻¹, and C-O stretching vibrations are observed at 1072, 1039, and 1016 cm⁻¹. asianpubs.org

Interactive Data Table: FTIR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amide (N-H stretch) | 3396 | asianpubs.org |

| Aromatic (C-H stretch) | 3029 | asianpubs.org |

| Alkyl (C-H stretch) | 1452 | asianpubs.org |

| Amide I (C=O stretch) | 1634 | semanticscholar.org |

| Aromatic (C=C ring vibrations) | 1602, 1488 | asianpubs.org |

| C-O stretch | 1072, 1039, 1016 | asianpubs.org |

| Benzene derivative vibrations | 871, 804, 788 | asianpubs.org |

Application of Advanced Non-Linear Spectral Decomposition and Regression Methods in Spectroscopic Analysisacs.orgacs.org

Advanced computational methods are increasingly being applied to spectroscopic data to extract more detailed information and overcome the limitations of traditional analysis techniques.

Non-linear spectral decomposition methods, such as those used in hyperdimensional NMR spectroscopy, employ multidimensional decomposition to analyze complex datasets. acs.org These approaches can find common information within a set of spectra, allowing for the construction of a hyperdimensional spectrum model. acs.org This technique significantly reduces data collection time while maintaining high spectral resolution, which is particularly beneficial for complex molecules. acs.org

In the context of infrared spectroscopy, multivariate regression methods like partial least squares regression (PLSR) and principal component regression (PCR) have proven to be more effective than univariate analysis for quantitative measurements. plos.org For instance, in the analysis of amide bonds, PLSR can be used to construct calibration models with high determination coefficients, allowing for the accurate evaluation of the number of amide bonds. acs.org These regression methods can identify key spectral bands that correlate with specific molecular features, even in complex biological samples. acs.orgnih.gov The application of such methods to the spectra of this compound could provide a more precise quantitative analysis and a deeper understanding of its structural properties.

Computational and Theoretical Investigations of N Benzhydrylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzhydrylbenzamide. frontiersin.orgunipd.itrsc.org These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Approaches in this compound Studies

DFT is also utilized to compute a range of other properties including absorption spectra, dipole moments, and frontier molecular orbitals. nih.gov The choice of functional and basis set, such as CAM-B3LYP, B3LYP, WB97XD, and MPW1PW91 with the 6-31G basis set, is critical for obtaining accurate results for properties like HOMO/LUMO energies and electronic transitions. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Evaluation

Frontier Molecular Orbital (FMO) theory is a key component of computational chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimist.mascirp.org The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com

In the case of this compound (referred to as L1 in a comparative study), the HOMO and LUMO energy levels have been calculated using DFT. sci-hub.se The distribution of electron density in these orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO electron density is primarily distributed on the diphenylmethane (B89790) group and the nitrogen atom, while the LUMO is concentrated on the benzamide (B126) portion. sci-hub.se A comparative study has shown that this compound has a higher HOMO energy level compared to the parent benzamide, which is attributed to the electron-donating effect of the diphenylmethane group. nih.govsci-hub.se

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for this compound (L1) and a reference benzamide (R).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound (L1) | -6.01 | -0.64 | 5.37 |

| Benzamide (R) | -6.29 | -0.64 | 5.65 |

Data sourced from a comparative theoretical study. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netwalisongo.ac.id Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For molecules like this compound, MEP analysis can identify the most likely sites for chemical reactions. bhu.ac.in The electrostatic potential is a key factor in understanding intermolecular interactions, such as drug-receptor binding. nih.gov While specific MEP maps for this compound are detailed in specialized research, the general principle allows for the identification of the electronegative oxygen atom of the carbonyl group as a site of negative potential and the hydrogen atom of the amide group as a site of positive potential.

Density of State (DOS) Analysis for Electronic Properties

By plotting the total and partial DOS, researchers can visualize the composition of the HOMO and LUMO. sci-hub.se For this compound, the DOS plot would show the specific contributions of the diphenylmethane and benzamide moieties to the frontier orbitals, aligning with the electron density distributions observed in the FMO analysis. sci-hub.se This detailed electronic information is crucial for understanding the molecule's electronic and optical properties. sci-hub.se

Energy Gap and Global Chemical Reactivity Descriptors

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter derived from quantum chemical calculations that provides insights into the chemical reactivity and stability of a molecule. researchgate.netwuxiapptec.com A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For this compound, the calculated energy gap is 5.37 eV, which is lower than that of the parent benzamide (5.65 eV). sci-hub.se This suggests that this compound is more reactive. sci-hub.se From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution. Calculated as S = 1 / η.

Electronegativity (χ): The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. Calculated as ω = χ² / (2η).

Below is a data table of the calculated global chemical reactivity descriptors for this compound.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.01 |

| Electron Affinity (A) | 0.64 |

| Chemical Hardness (η) | 2.685 |

| Chemical Softness (S) | 0.372 |

| Electronegativity (χ) | 3.325 |

| Electrophilicity Index (ω) | 2.057 |

These values are derived from the HOMO and LUMO energies presented in section 4.1.2.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional arrangement of atoms in a molecule and the energy associated with different conformations. google.comijpsr.comslideshare.net For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its biological activity and interactions with other molecules. ijpsr.comnih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to perform conformational analysis. google.comnih.gov These methods can systematically or stochastically explore the potential energy surface of the molecule to identify low-energy conformations. ijpsr.com In the case of this compound, the introduction of the bulky N-benzhydryl group into the benzamide structure leads to significant conformational effects, including twisting of the molecular frame. sci-hub.se Energy minimization calculations, often performed using DFT, help to determine the most stable conformation by finding the geometry with the lowest energy. sci-hub.segoogle.com The results of such analyses are critical for understanding structure-activity relationships. nih.gov

Optimized Geometries and Conformational Twisting in this compound Derivatives

Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the three-dimensional structure of this compound. Geometry optimization calculations, a fundamental component of computational chemistry, are performed to determine the lowest energy arrangement of atoms in a molecule. acs.org For this compound and its derivatives, these calculations have been carried out using various functionals and basis sets, with B3LYP/6-31G(d,p) being a commonly employed level of theory. sci-hub.seresearchgate.net

A key finding from these theoretical investigations is the significant conformational twisting induced by the bulky N-benzhydryl group. sci-hub.se Unlike the parent benzamide molecule, which possesses a relatively planar optimized geometry, the introduction of the diphenylmethane moiety at the nitrogen atom forces a non-planar conformation. sci-hub.se This twisting is a direct consequence of steric hindrance between the phenyl rings of the benzhydryl group and the benzamide backbone. The resulting optimized structure is distorted from planarity, which has profound implications for the molecule's electronic properties, intermolecular interactions, and potential biological activity. sci-hub.se

| Molecule | Computational Method | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| This compound (L1) | DFT / B3LYP | 6-31G(d,p) | Introduction of the N-benzhydryl group causes a significant twist in the molecular structure. | sci-hub.se |

| Benzamide (R) | DFT / B3LYP | 6-31G(d,p) | The optimized geometry is planar. | sci-hub.se |

Intermolecular Interactions and Energy Framework Analysis (e.g., Hirshfeld Surface)

The analysis of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a compound. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these non-covalent interactions within a crystal lattice. scirp.orgmdpi.com This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. mdpi.com

Key features of this analysis include:

dnorm Surface: This surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular interactions by plotting the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). nih.gov This allows for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs (e.g., H···H, C···H, O···H), providing a quantitative percentage of each interaction's contribution to the total crystal packing. nih.govnih.gov

Complementing Hirshfeld analysis, energy framework analysis calculates the pairwise interaction energies between molecules in the crystal. This computational tool, often utilizing the CE-B3LYP/6-31G(d,p) model, dissects the total interaction energy into four components: electrostatic, polarization, dispersion, and exchange-repulsion. nih.govresearchgate.net The resulting frameworks are visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction energy, providing an intuitive picture of the crystal's energetic landscape and highlighting the dominant forces responsible for stabilizing the structure. nih.gov For this compound, such an analysis would reveal the nature and strength of the forces, such as dispersion or hydrogen bonding, that govern its solid-state architecture.

| Energy Component | Description | Significance | Reference |

|---|---|---|---|

| Electrostatic (Eelec) | Energy arising from the interaction of static charge distributions. | Dominant in crystals with strong hydrogen bonds or polar interactions. | researchgate.netnih.gov |

| Polarization (Epol) | Energy from the distortion of a molecule's electron cloud by its neighbors. | Represents the inductive component of intermolecular interactions. | nih.gov |

| Dispersion (Edisp) | Energy from instantaneous fluctuations in electron density (van der Waals forces). | Crucial for the stability of non-polar molecules and those with large aromatic systems. | nih.govnih.gov |

| Repulsion (Erep) | Energy arising from the Pauli exclusion principle at short intermolecular distances. | Represents the cost of intermolecular overlap. | nih.gov |

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical methods are widely used to predict the chemical reactivity of molecules. nih.govmdpi.com Frontier Molecular Orbital (FMO) theory is a key component of this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. sci-hub.se

In a comparative DFT study, the FMOs of this compound (designated as L1) were calculated. sci-hub.se The analysis revealed that the electron density of the HOMO is primarily distributed on the diphenylmethane group, including the nitrogen atom, with a smaller contribution from the benzamide's benzene (B151609) ring. sci-hub.se Conversely, the LUMO's electron density is concentrated on the benzamide portion of the molecule. sci-hub.se This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation.

Mechanistic investigations have also been informed by computational studies. For instance, in N-alkylation reactions catalyzed by iridium complexes, control experiments and DFT calculations suggest that reactions involving this compound can proceed via a "borrowing hydrogen transfer" pathway. researchgate.net In other contexts, such as molecular iodine-catalyzed amidation reactions, a radical mechanistic pathway has been proposed for the formation of this compound. researchgate.net These theoretical predictions provide invaluable insights into the plausible reaction mechanisms at a molecular level, guiding further experimental work. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| This compound (L1) | -6.444 | -1.074 | 5.37 | sci-hub.se |

| Benzamide (R) | -6.724 | -1.071 | 5.653 | sci-hub.se |

Benchmark Studies and Comparative Analysis with Other Benzamide Derivatives

Benchmark studies provide a systematic approach to evaluating and comparing the properties of a series of related compounds. arxiv.org this compound (L1) has been the subject of such a study, where it was computationally designed and analyzed alongside three other novel benzamide derivatives: N,N-diphenethyl benzamide (L2), N,N-dihexyl benzamide (L3), and N,N-dioctyl benzamide (L4). sci-hub.senih.gov These were compared against the parent benzamide (R) to understand the effect of different N-substituents. nih.gov

The results showed that the introduction of various groups at the nitrogen site significantly alters the electronic properties. sci-hub.se Compared to the parent benzamide, all newly designed ligands exhibited a higher HOMO energy level, indicating they are better electron donors. sci-hub.se Specifically, the HOMO of this compound (L1) was 0.28 eV higher than that of the reference benzamide, a result attributed to the electron-donating effect of the diphenylmethane group. sci-hub.se This compound also showed a maximum absorption at 246.8 nm. sci-hub.senih.gov

Comparative analysis extends to other structurally related molecules. For example, the derivative N-benzhydryl-3-nitrobenzamide contains a strong electron-withdrawing nitro group. vulcanchem.com The presence of this group is critical for certain biological activities, and its removal to yield this compound abolishes this activity, highlighting the dramatic influence of substituents on the benzamide core. vulcanchem.com The steric bulk of the benzhydryl group itself is another point of comparison; it is significantly larger than simple alkyl substituents, which can influence receptor binding and metabolic stability. vulcanchem.com These comparative analyses are essential for rational drug design and understanding structure-property relationships. nih.govresearchgate.net

| Compound | Designation | HOMO Energy relative to Benzamide (R) (eV) | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | L1 | +0.28 | One diphenylmethane group | sci-hub.se |

| N,N-Diphenethyl benzamide | L2 | +0.50 | Two 1-phenylethyl groups | sci-hub.se |

| N,N-Dihexyl benzamide | L3 | +0.51 | Two hexane (B92381) groups | sci-hub.se |

| N,N-Dioctyl benzamide | L4 | Not specified | Two octane (B31449) groups | nih.gov |

Mechanistic Biological Activity and Mimicry Studies in Vitro

N-Benzhydrylbenzamide as a CD40 Ligand (CD40L) Mimetic

This compound has been identified as a small molecule that can mimic the activity of the CD40 ligand (CD40L). asianpubs.orgijpcbs.com This mimicry is significant because the interaction between CD40L on T-cells and the CD40 receptor on B-cells is a critical co-stimulatory signal essential for a robust humoral immune response. ijpcbs.comjeb.co.in The ability of a small, synthetically accessible molecule to replicate this interaction opens avenues for therapeutic interventions in diseases where this pathway is dysregulated. ijpcbs.com

Design and Rationale of this compound as a CD40L Mimic

The design of this compound as a CD40L mimetic was born out of computational analysis of the three-dimensional structure of the CD40-CD40L complex. asianpubs.orgijpcbs.com By understanding the specific binding site of CD40L, researchers were able to computationally design small organic molecules, including this compound, that could theoretically fit into the same receptor pocket and elicit a similar biological response. asianpubs.orgijpcbs.comjeb.co.in The rationale behind this approach is to create a non-peptidic, small molecule that can overcome some of the limitations of using larger, peptide-based therapeutic agents. asianpubs.org this compound was synthesized through a multi-step process involving Gabriel synthesis and Schotten-Baumann benzoylation reactions. asianpubs.orgijpcbs.com

In Vitro Studies on B-Cell Proliferation and Activation

The interaction between CD40 and its ligand is known to be a key regulator of B-cell proliferation and differentiation. ijpcbs.com In vitro studies have demonstrated that this compound, acting as a CD40L mimetic, can stimulate the proliferation and activation of B-lymphocytes. ijpcbs.comjeb.co.in This suggests that the compound can successfully engage the CD40 receptor on B-cells, initiating the downstream signaling events that lead to cell division and activation. The ability to induce B-cell proliferation in vitro is a crucial indicator of the compound's potential to enhance immune responses. ijpcbs.com

In Vitro Investigations of Immunoglobulin Isotype Switching

A critical function of the CD40-CD40L interaction is the induction of immunoglobulin isotype switching, a process where B-cells change the class of antibody they produce, for example, from IgM to IgG, IgA, or IgE. ijpcbs.comnih.gov This process is vital for generating an effective and tailored antibody response. frontiersin.org In vitro studies have shown that this compound can induce immunoglobulin isotype switching in B-cells. ijpcbs.comjeb.co.in Specifically, it has been reported to augment the immune response by promoting the switch from IgM to IgG. jeb.co.injeb.co.in This finding further supports the role of this compound as a functional CD40L mimetic, as it can replicate one of the key downstream effects of CD40 signaling. ijpcbs.com

Modulation of Antigen Processing and Presentation by Dendritic Cells (In Vitro)

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are crucial for initiating T-cell responses. nih.govnih.gov The maturation and activation of DCs are critical for their ability to process and present antigens to T-cells effectively. nih.govfrontiersin.org While direct studies on this compound's effect on DC antigen processing are not extensively detailed in the provided results, the CD40-CD40L pathway is known to play a role in DC activation. The engagement of CD40 on DCs by CD40L leads to their maturation, characterized by the upregulation of co-stimulatory molecules and the production of cytokines, which enhances their ability to stimulate T-cells. mdpi.com Therefore, as a CD40L mimetic, it is plausible that this compound could indirectly influence antigen presentation by promoting DC maturation and activation in vitro.

Exploration of this compound Interactions with Molecular Targets (In Vitro)

Beyond its role as a CD40L mimetic, the interactions of this compound with other molecular targets, particularly enzymes, have been explored through in silico and in vitro studies.

In Silico and In Vitro Studies of Enzyme Inhibition Mechanisms

Computational, or in silico, methods are valuable tools for predicting the interaction of small molecules with protein targets, including enzymes. researchgate.net These studies can help identify potential enzyme inhibitors and elucidate their mechanisms of action. patsnap.comnih.gov While specific in vitro enzyme inhibition data for this compound is not detailed in the provided search results, the general approach involves testing the compound against a panel of enzymes to determine its inhibitory activity. nih.gov The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can then be determined through kinetic studies. patsnap.comsci-hub.selibretexts.org For instance, studies on other benzamide (B126) derivatives have demonstrated their potential as enzyme inhibitors, suggesting a possible area for future investigation with this compound. nih.gov

Theoretical Binding Analysis with Specific Receptors and Proteins

Computational chemistry has been instrumental in predicting the interaction of this compound with biological targets. researchgate.net These theoretical approaches, including molecular docking and Density Functional Theory (DFT), simulate the binding of the compound to specific proteins, providing insights into its potential mechanism of action. researchgate.net

This compound was computationally designed as a small molecule that mimics the active site of the CD40 ligand (CD40L). jeb.co.in CD40L is a crucial protein in the immune system, and its interaction with the CD40 receptor (CD40R) regulates various immune responses. jeb.co.inresearchgate.net The design of this compound was based on the three-dimensional structure of the CD40-CD40L complex. jeb.co.inresearchgate.net

While specific binding energy values for this compound with CD40R are not detailed in the available literature, studies on analogous CD40L mimetic molecules provide a framework for understanding its potential interactions. For instance, the docking of a similar small molecule, 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride (3-DPH), with the human CD40R revealed a binding energy of -4.67 kcal/mol. jeb.co.in This interaction primarily involved the key amino acid residues HIS78 and GLN79 of the CD40R. jeb.co.in Given that this compound was designed to mimic the same binding site, it is hypothesized to form stable interactions with these or similar residues within the CD40 receptor. jeb.co.in

Further computational analyses using DFT have been performed on this compound, designated as L1 in a comparative study with other benzamide derivatives. nih.gov These studies calculated various quantum chemical parameters to understand its electronic and structural properties, which are fundamental to its binding capabilities. nih.gov

| Compound | Target Receptor | Computational Method | Key Findings/Observations | Reference |

|---|---|---|---|---|

| This compound (NBB) | CD40 Receptor (CD40R) | Computational Design | Designed as a small molecule mimetic of the CD40L active site. | jeb.co.in |

| 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride (3-DPH) | CD40 Receptor (CD40R) | Molecular Docking (AUTODOCK 4.2) | Binding Energy: -4.67 kcal/mol. Interacting Residues: HIS78, GLN79. | jeb.co.in |

| This compound (L1) | Not Specified | Density Functional Theory (DFT) | Calculated properties include absorption spectrum, dipole moment, and frontier molecular orbitals. | nih.gov |

Hypothetical Biological Activities Derived from Theoretical Studies

Based on the in silico analyses, several biological activities have been hypothetically attributed to this compound. These predictions are primarily derived from its designed function as a CD40L mimetic and from broader computational screenings of benzamide derivatives.

The primary hypothetical activity of this compound is as an immunomodulatory agent. By mimicking CD40L, it is proposed to activate B-cell proliferation and immunoglobulin isotype switching, which are critical processes in the adaptive immune response. ijpcbs.com This suggests its potential as a therapeutic agent in conditions where CD40L is deficient. jeb.co.in

Furthermore, a comprehensive theoretical study on this compound (L1) and other novel benzamide derivatives suggested a broader spectrum of potential biological activities. nih.gov Based on the evaluation of their frontier molecular orbitals (HOMO/LUMO) and other electronic properties, the researchers posited that these newly designed molecules, including this compound, may exhibit strong biological activities against cancer, bacterial diseases, and harmful fungal disorders. nih.gov The study highlighted that the introduction of the N-benzhydryl group into the benzamide structure causes a twist in its geometry, which could influence its biological interactions. nih.gov

A student research project also aimed to analyze the antimicrobial and anticancer effects of this compound, further supporting the hypothetical activities suggested by computational models.

| Hypothetical Activity | Basis of Hypothesis | Potential Application | Reference |

|---|---|---|---|

| Immunomodulatory | Designed as a CD40L mimetic. | Treatment of CD40L deficiency, enhancement of immune response. | jeb.co.inijpcbs.com |

| Anticancer | DFT-based evaluation of electronic properties and structural similarity to other bioactive benzamides. | Cancer therapy. | nih.gov |

| Antibacterial | DFT-based evaluation of electronic properties and structural similarity to other bioactive benzamides. | Treatment of bacterial infections. | nih.gov |

| Antifungal | DFT-based evaluation of electronic properties and structural similarity to other bioactive benzamides. | Treatment of fungal disorders. | nih.gov |

Chemical Modification and Derivatization Strategies for N Benzhydrylbenzamide

N-Substitution Reactions for Structural Diversification

N-substitution reactions are a cornerstone for the structural diversification of N-benzhydrylbenzamide, enabling the synthesis of a broad spectrum of derivatives. These reactions typically involve the deprotonation of the amide nitrogen followed by the introduction of an electrophilic partner. This approach allows for the systematic alteration of the molecule's steric and electronic properties, which is fundamental in exploring its chemical space.

The introduction of various substituents on the nitrogen atom can significantly influence the compound's biological activity and physical characteristics. For instance, the reaction of this compound with different alkylating or acylating agents can yield a library of compounds for structure-activity relationship studies. The versatility of this approach is highlighted by the ability to introduce diverse functional groups, ranging from simple alkyl chains to more complex aromatic and heterocyclic moieties. beilstein-journals.org The choice of the substituent is guided by the desired properties of the final compound, whether it be enhanced potency, improved selectivity, or altered pharmacokinetic profiles.

The general scheme for N-substitution involves treating this compound with a suitable base to generate the corresponding anion, which then reacts with an electrophile. Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reaction conditions, such as the choice of solvent and temperature, are optimized to ensure high yields and selectivity. These modifications provide a powerful tool for medicinal chemists to fine-tune the properties of this compound and its analogues. nih.govbiologiachile.cl

Derivatization for Enhanced Analytical Performance

Chemical derivatization is a critical strategy employed to improve the analytical performance in the detection and quantification of this compound. nih.gov This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. mdpi.com The primary goals of derivatization in this context are to improve chromatographic separation and enhance spectroscopic detectability. nih.gov

Improvement of Chromatographic Separation Efficiency

In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the efficiency of separation is paramount. sigmaaldrich.comxjtu.edu.cn this compound, in its native form, may exhibit poor chromatographic behavior due to its polarity and potential for peak tailing. Derivatization can address these issues by altering the molecule's volatility and polarity. sigmaaldrich.com

For GC analysis, derivatization aims to increase the volatility and thermal stability of the compound. libretexts.org This is often achieved by converting the polar N-H group into a less polar, more volatile derivative. Common derivatization methods include silylation, acylation, and alkylation. libretexts.org For example, reacting this compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable compound suitable for GC analysis. mdpi.com

In HPLC, derivatization can be used to improve peak shape and resolution by reducing interactions with the stationary phase that can cause tailing. nih.gov By modifying the polar N-H group, the analyte's interaction with residual silanol (B1196071) groups on silica-based columns can be minimized, leading to more symmetrical peaks and better separation from other components in a mixture. xjtu.edu.cn

Enhancement of Spectroscopic Detectability and Sensitivity

Derivatization plays a crucial role in enhancing the detectability and sensitivity of this compound in various spectroscopic methods. mdpi.com This is particularly important when analyzing trace amounts of the compound.

For techniques like UV-Vis spectrophotometry or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the molecule. If this compound itself lacks a strong chromophore or is non-fluorescent, derivatization with a reagent containing these functionalities can significantly amplify the signal. nih.gov For instance, reacting it with dansyl chloride would introduce a highly fluorescent dansyl group, allowing for sensitive detection by fluorescence detectors. ddtjournal.com

In the context of mass spectrometry (MS), derivatization can improve ionization efficiency and lead to the formation of characteristic fragment ions, which aids in both quantification and structural elucidation. ddtjournal.com Introducing a group that readily accepts a charge can enhance the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For example, derivatization to introduce a quaternary amine would create a permanently charged molecule, significantly improving its ESI-MS response. Furthermore, certain derivatives can be designed to produce specific, high-intensity fragment ions upon collision-induced dissociation (CID), which is beneficial for selected reaction monitoring (SRM) experiments, thereby increasing the selectivity and sensitivity of the analysis. mdpi.com

Structure-Activity Relationship (SAR) Studies through Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net Through systematic chemical modifications of a lead compound like this compound, researchers can identify the key structural features responsible for its pharmacological effects. nih.govmdpi.comnih.gov

The process involves synthesizing a series of analogues where specific parts of the this compound molecule are altered, and then evaluating the biological activity of these new compounds. rsc.org For this compound, modifications can be made at several positions, including the benzhydryl moiety, the benzoyl group, and, as previously discussed, the amide nitrogen.

By introducing a variety of substituents with different electronic (electron-donating or electron-withdrawing) and steric (bulky or small) properties, a comprehensive SAR profile can be developed. For example, substituting the phenyl rings of the benzhydryl or benzoyl groups with different functional groups can reveal how these regions interact with a biological target. The data gathered from these studies are crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Interactive Data Table of this compound Modifications and Their Effects:

| Modification Site | Type of Modification | Example Reagent/Reaction | Purpose/Effect |

| Amide Nitrogen | N-Alkylation | Alkyl Halide + Base | Structural diversification, SAR studies |

| Amide Nitrogen | N-Acylation | Acyl Chloride + Base | Structural diversification, SAR studies |

| Amide Nitrogen | Silylation | BSTFA, MSTFA | Increased volatility for GC analysis |

| Amide Nitrogen | Fluorescent Labeling | Dansyl Chloride | Enhanced spectroscopic detection |

| Benzoyl/Benzhydryl Rings | Substitution | Various electrophilic/nucleophilic aromatic substitutions | SAR studies, modifying electronic/steric properties |

This systematic approach of chemical modification and subsequent biological testing is an iterative process that guides the optimization of lead compounds into potential drug candidates.

Emerging Research Frontiers and Advanced Applications of N Benzhydrylbenzamide

Integration of N-Benzhydrylbenzamide in Organic Electronic Materials Research

The unique structural characteristics of this compound make it a compound of interest in the realm of organic electronic materials. Its integration into this area of research is primarily centered on its potential as a designed ligand and the ability to tune its optoelectronic properties through structural modifications.

Computational studies have explored the viability of this compound as a ligand in materials designed for organic solar cells. In a theoretical investigation utilizing Density Functional Theory (DFT), this compound, referred to as L1 in the study, was one of four novel benzamide-based ligands designed and analyzed for their electronic and optical properties. sci-hub.se The study aimed to evaluate properties such as the absorption spectrum and frontier molecular orbitals (HOMO/LUMO) to assess their suitability for applications in solar cells. researchgate.netresearchgate.netresearchgate.net The diphenylmethane (B89790) group in this compound is noted for its strong electron-donating effect, a desirable characteristic for ligands in organic photovoltaic materials. sci-hub.se

The optoelectronic properties of materials are critical for their performance in electronic devices. Research has shown that the structural modification of benzamide (B126) derivatives can significantly influence these properties. For this compound, theoretical calculations have been instrumental in predicting its optoelectronic behavior.

A key finding from a computational analysis is that this compound (L1) exhibits a maximum absorption wavelength (λmax) at 246.8 nm. sci-hub.se This absorption is attributed to the electronic transitions within the molecule, which are influenced by its structural components. The introduction of the N-benzhydryl group into the benzamide structure causes a twist in its geometry, which in turn affects its electronic properties. sci-hub.se The ability to predict and understand these properties through computational methods like DFT and Time-Dependent DFT (TD-DFT) is a crucial step in the rational design of new materials for organic electronics. researchgate.netresearchgate.netdoi.org

| Property | Value | Significance |

|---|---|---|

| Maximum Absorption (λmax) | 246.8 nm | Indicates the wavelength of light the molecule most strongly absorbs, which is a key parameter for optoelectronic applications. sci-hub.se |

| Key Structural Feature | Diphenylmethane group | Acts as a strong electron-donating group, influencing the electronic properties of the molecule. sci-hub.se |

Role in Organic Solar Cells as a Designed Ligand

This compound as a Versatile Chemical Building Block for Complex Molecule Synthesis

Beyond its theoretical applications in electronics, this compound serves as a tangible and versatile chemical building block in synthetic organic chemistry. wikipedia.orgscbt.com A building block is a chemical compound with reactive functional groups that can be used for the modular assembly of more complex molecular architectures. wikipedia.org

The synthesis and purification of this compound have been documented, indicating its practical availability for further chemical transformations. pku.edu.cn For instance, it has been purified by flash chromatography to yield a pale yellow solid, with its structure confirmed by 1H NMR spectroscopy. pku.edu.cn This demonstrates its utility as a starting material for creating more intricate molecules.

Furthermore, this compound (referred to as NBB) was identified as a computationally designed organic mimetic of the human CD40 ligand. researchgate.net This highlights its role as a foundational structure for the synthesis of biologically relevant molecules, showcasing the value of this compound in medicinal chemistry and drug discovery research. researchgate.net The use of such building blocks is integral to the development of new compounds with specific functions. grillolabuc.combeilstein-journals.org

Potential Contributions to Novel Functional Materials Development

The exploration of this compound's properties suggests its potential for broader applications in the development of novel functional materials. While direct applications are still emerging, the foundational research into its electronic and structural characteristics provides a basis for future innovations.

The computational studies that have highlighted its optoelectronic properties open the door for its experimental validation and integration into functional organic electronic devices. sci-hub.seresearchgate.netresearchgate.netresearchgate.net The insights gained from theoretical models can guide the synthesis of new materials with tailored properties for applications such as sensors or light-emitting diodes.

Moreover, its role as a building block for biologically active molecules suggests a pathway toward the development of functional biomaterials. researchgate.net The ability to synthesize derivatives of this compound could lead to new materials for biomedical applications, where specific molecular recognition and biological activity are required. The ongoing development of frameworks for inverse materials design may further accelerate the discovery of new functional materials based on the this compound scaffold. github.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzhydrylbenzamide, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves coupling benzhydrylamine with benzoyl chloride derivatives under anhydrous conditions. Pyridine or triethylamine is often used as a base to scavenge HCl. For reproducibility, document precise stoichiometry, solvent purity, and reaction temperature (e.g., CH₂Cl₂ at 0–25°C for 1–3 hours). Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structure and purity . Reaction scalability should adhere to hazard assessments, as outlined in protocols for similar benzamide derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer : Key techniques include:

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and benzhydryl CH groups (δ 5.5–6.0 ppm).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₂₀H₁₇NO). Cross-validate with elemental analysis to rule out impurities .

Q. How can researchers ensure the purity of this compound for biological assays?

- Methodological Answer : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity ≥95% should be confirmed via HPLC (C18 column, UV detection at 254 nm) and melting point consistency .

Advanced Research Questions

Q. How do structural modifications to this compound influence its bioactivity, and what computational tools aid in predicting SAR?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the benzamide ring) and evaluate effects via in vitro assays (e.g., enzyme inhibition). Use DFT calculations (Gaussian or ORCA) to model electronic properties and docking simulations (AutoDock Vina) to predict target binding. Compare results with analogs like N-benzoyl-2-hydroxybenzamide, where hydroxyl groups enhance solubility and activity .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer : Systematic approaches include:

- Protocol Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Purity Reassessment : Contaminated batches may skew results; reanalyze via LC-MS .

- Meta-Analysis : Cross-reference data from PubChem and primary literature to identify trends .

Q. How can researchers design robust toxicity profiles for this compound in pre-clinical studies?

- Methodological Answer : Conduct acute toxicity assays (e.g., zebrafish embryos) and chronic exposure studies (rodent models). Measure biomarkers like ALT/AST for hepatotoxicity. Compare with structurally related compounds (e.g., N-(2-Ethylhexyl)benzamide) to infer metabolic pathways . Always adhere to ethical guidelines for in vivo work .

Q. What experimental and computational methods validate the stability of this compound under physiological conditions?

- Methodological Answer : Perform:

- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Molecular Dynamics Simulations : Predict hydrolysis susceptibility using AMBER or GROMACS .

Data Presentation and Reproducibility

- Tables : Include comparative data for synthesis yields, spectral peaks, and bioactivity (IC₅₀ values).

- References : Prioritize primary literature (e.g., Beilstein Journal of Organic Chemistry guidelines ) and PubChem datasets . Avoid non-peer-reviewed sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.